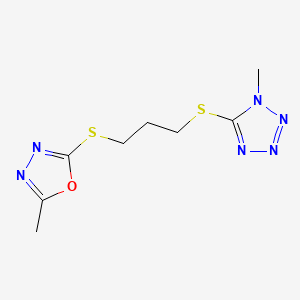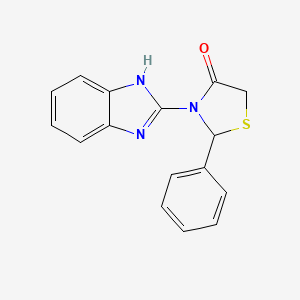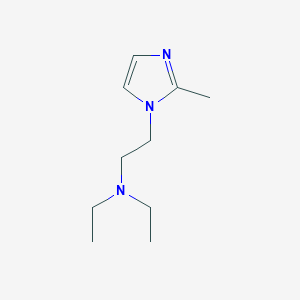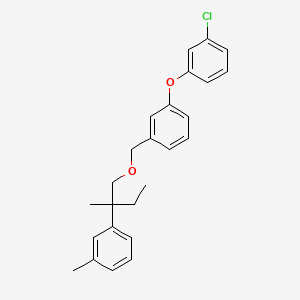![molecular formula C13H14O3 B14425414 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde CAS No. 85526-98-3](/img/structure/B14425414.png)
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes an acetyl group, a benzaldehyde moiety, and an ether linkage to a 2-methylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the acetylation of 2-hydroxybenzaldehyde to form 5-acetyl-2-hydroxybenzaldehyde. This intermediate is then subjected to etherification with 2-methylprop-1-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid.
Reduction: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, modifying the activity of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(2-methylprop-2-en-1-yl)oxy]benzene: Lacks the acetyl and aldehyde groups, making it less reactive.
Uniqueness
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is unique due to the presence of both an acetyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
85526-98-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-acetyl-2-(2-methylprop-1-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-8H,1-3H3 |
InChI Key |
IENDYULYLWXGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC1=C(C=C(C=C1)C(=O)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)








